![molecular formula C23H14ClF3N6O B610767 Seletalisib CAS No. 1362850-20-1](/img/structure/B610767.png)
Seletalisib
Vue d'ensemble
Description
Seletalisib is a novel small-molecule inhibitor of PI3Kδ . It has been evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation . It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Synthesis Analysis
Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor . It was evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation .Molecular Structure Analysis
Seletalisib belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other .Chemical Reactions Analysis
Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor able to block protein kinase B (AKT) phosphorylation following activation of the B-cell receptor in a B-cell line .Applications De Recherche Scientifique
Treatment of Primary Sjögren’s Syndrome (PSS)
Seletalisib has been studied for its efficacy in treating PSS, an autoimmune disease characterized by dryness of the mouth and eyes. A phase 2 study assessed its effects on salivary gland inflammation and found a trend towards clinical improvement in patients . It demonstrated efficacy in reducing the size and organization of inflammatory foci in salivary glands, suggesting its potential as a therapeutic agent for PSS.
Psoriasis Management
In clinical studies, seletalisib showed promise in managing psoriasis, a chronic inflammatory skin condition. The drug was well-tolerated in subjects with mild-to-moderate psoriasis, and pharmacodynamic assessments indicated improvements in histological assessment of skin biopsies and other markers of psoriatic biology .
Activated PI3Kδ Syndromes
Seletalisib has been evaluated for treating activated PI3Kδ syndromes (APDS), which are rare immunodeficiency diseases. Patients with APDS receiving seletalisib showed improvements in clinical and immunological features, maintaining a favorable risk–benefit profile for extended periods .
B-Cell Malignancies
The therapeutic potential of seletalisib extends to B cell malignancies. As a potent PI3Kδ inhibitor, it has been profiled in preclinical and early clinical studies, showing its ability to inhibit T cell differentiation and function, as well as block activation and proliferation of B cells .
Autoimmune Diseases
Seletalisib’s role in modulating immune responses makes it a candidate for treating various autoimmune diseases. Its selective inhibition of PI3Kδ can potentially manage diseases driven by dysregulated proinflammatory cytokine secretion .
Inflammatory Diseases
The drug’s impact on inflammatory pathways suggests its use in broader immune-inflammatory diseases. By targeting the PI3Kδ pathway, seletalisib may offer a new approach to treating conditions characterized by excessive inflammation .
Pharmacokinetic and Pharmacodynamic Research
Seletalisib’s pharmacokinetic and pharmacodynamic profiles are areas of active research. Studies have shown that it has a time-independent pharmacokinetic profile with no unexpected accumulation or loss of exposure after multiple dosing, supporting its continued clinical development .
Translational Medicine
In translational medicine, seletalisib is used to bridge the gap between preclinical studies and clinical applications. Its effects on PI3K signalling pathways in lymphocytes at the site of disease provide insights into its mechanism of action and therapeutic potential .
Orientations Futures
Propriétés
IUPAC Name |
N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJHGXOFYUARS-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seletalisib | |
CAS RN |
1362850-20-1 | |
Record name | Seletalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SELETALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.